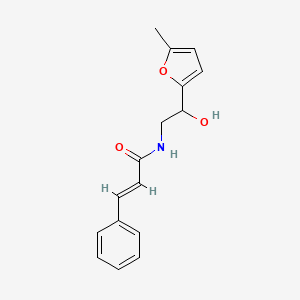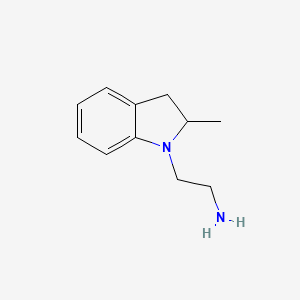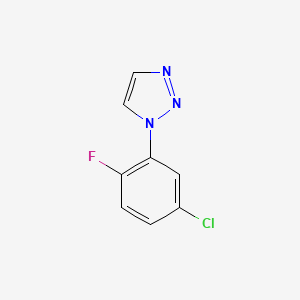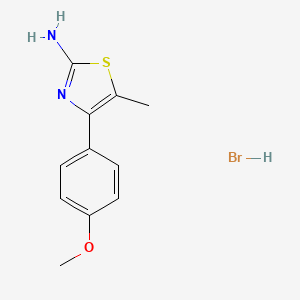![molecular formula C6H10F3N B2965279 (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine CAS No. 2248173-58-0](/img/structure/B2965279.png)
(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine, also known as TFMA, is a chemical compound with potential applications in scientific research. TFMA is a chiral amine that belongs to the class of cyclopropylamines. It has a unique structure that makes it an interesting target for synthetic chemists and pharmacologists. In
Mechanism of Action
The mechanism of action of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is not well understood. However, it is believed that (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine may act as a GABA receptor agonist, which could explain its potential anxiolytic activity. (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine may also interact with other receptors or enzymes in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been shown to have a range of biochemical and physiological effects in animal models. For example, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been shown to increase the levels of dopamine and norepinephrine in the brain, which could explain its potential antidepressant activity. (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has also been shown to decrease the levels of acetylcholine in the brain, which could explain its potential anticholinergic activity. Additionally, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been shown to have analgesic activity in animal models, suggesting that it may have potential as a pain reliever.
Advantages and Limitations for Lab Experiments
One advantage of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is its unique structure, which makes it an interesting target for synthetic chemists and pharmacologists. Additionally, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has potential biological activity, which could make it a useful tool for studying the mechanisms of various physiological processes. However, one limitation of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is its potential toxicity, which could make it difficult to use in certain experiments. Additionally, the mechanism of action of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is not well understood, which could make it difficult to interpret the results of experiments using (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine.
Future Directions
There are several future directions for research on (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine. One direction could be to further explore its potential as a ligand for GABA receptors, which could lead to the development of new anxiolytic drugs. Additionally, more research could be done to understand the mechanism of action of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine, which could provide insights into the underlying causes of various physiological processes. Another direction could be to explore the potential of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine as a building block for the synthesis of other compounds with potential biological activity. Finally, more research could be done to explore the potential toxicity of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine and to develop safer methods for working with this compound.
Synthesis Methods
The synthesis of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine can be achieved through several methods, including the reaction of cyclopropylmagnesium bromide with trifluoroacetone, followed by reductive amination with formaldehyde. Another method involves the reaction of cyclopropylamine with trifluoroacetaldehyde, followed by reduction with sodium borohydride. Both methods have been successfully used to prepare (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine in good yields and high purity.
Scientific Research Applications
(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been used as a building block for the synthesis of various compounds with potential biological activity. For example, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been incorporated into the structure of ligands for GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders. Additionally, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been used as a precursor for the synthesis of chiral amines, which have applications in the pharmaceutical industry.
properties
IUPAC Name |
(1R)-1-[1-(trifluoromethyl)cyclopropyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c1-4(10)5(2-3-5)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNRAVSUTALLAK-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1(CC1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2965206.png)



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide](/img/structure/B2965211.png)


![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime](/img/structure/B2965217.png)

![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)